[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine
Description
[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine is a heterocyclic amine derivative featuring a pyrazole core substituted with fluorine at the 5-position and methyl groups at the 1- and 3-positions. The propylamine chain at the 4-position enhances its pharmacological profile, particularly in anticancer applications. This compound’s design leverages structure–activity relationship (SAR) principles, optimizing substituents and linker length for improved efficacy .
Properties
Molecular Formula |
C9H17ClFN3 |
|---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-4-5-11-6-8-7(2)12-13(3)9(8)10;/h11H,4-6H2,1-3H3;1H |
InChI Key |
AHEGJEPJFDAKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Role of the Amine Linker Length
Propylamine-containing analogues exhibit significantly higher activity compared to ethylamine-linked counterparts. For example, replacing the propylamine chain with ethylamine (as in Analogue B) resulted in a 2.14 µM IC50 against RAF isoforms, whereas propylamine-linked compounds (e.g., the target) showed IC50 values of ~1.0 µM, indicating a 2.1-fold potency improvement .
Impact of Electron-Withdrawing Substituents
The 5-fluoro substituent on the pyrazole ring enhances activity by modulating electron density. Electron-withdrawing groups (EWGs) like fluoro, chloro, and trifluoromethyl improve binding affinity compared to electron-donating groups (EDGs) such as methyl. Bulky substituents (e.g., bromo, naphthyl) reduce activity, underscoring the importance of steric compatibility in molecular design .
Core Heterocycle Variations
Compounds with indole-pyrrole carboxamide cores (e.g., patented derivatives in –7) share the 5-fluoro motif but differ in scaffold and application. These molecules, designed for alternative therapeutic targets, highlight the pyrazole core’s versatility in the target compound for anticancer activity .
Data Table: Comparative Analysis of Structural and Pharmacological Properties
Key Research Findings and Implications
- Propylamine Superiority : The propylamine linker optimizes interactions with biological targets, as shorter chains (e.g., ethylamine) reduce potency .
- Fluorine’s Electrochemical Advantage : The 5-fluoro substituent balances electron withdrawal and steric bulk, outperforming larger EWGs like trifluoromethyl in some contexts .
- Scaffold Specificity : Pyrazole-based derivatives show distinct activity profiles compared to indole-pyrrole carboxamides, suggesting target-specific scaffold preferences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
